molecular formula C8H12ClNO3 B2625889 Methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate hydrochloride CAS No. 2044837-22-9

Methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate hydrochloride

Cat. No.: B2625889
CAS No.: 2044837-22-9
M. Wt: 205.64
InChI Key: VOQYLTLNIDDIQT-UHFFFAOYSA-N
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Description

Methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate hydrochloride (CAS: 2044837-22-9) is a furan-based organic compound with a molecular formula of C₈H₁₁NO₃·HCl and a molecular weight of 205.64 g/mol . The structure comprises a methyl-substituted furan ring, an aminomethyl group at the 5-position, and a methyl ester group at the 2-position, with a hydrochloride salt counterion.

Properties

IUPAC Name

methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-5-3-6(4-9)12-7(5)8(10)11-2;/h3H,4,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQYLTLNIDDIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)CN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Esterification: The carboxylic acid group on the furan ring is esterified using methanol and an acid catalyst to form the methyl ester.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce primary amines.

Scientific Research Applications

Methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a building block for biologically active molecules.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the furan ring provides a rigid scaffold that enhances binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomer: Methyl 5-(Aminomethyl)-2-Methylfuran-3-Carboxylate Hydrochloride

  • Molecular Formula: C₈H₁₁NO₃·HCl
  • Molecular Weight : 205.64 g/mol (identical to the target compound)
  • Structural Differences : The methyl group is located at the 2-position of the furan ring, and the carboxylate ester is at the 3-position, compared to the 3-methyl and 2-carboxylate positions in the target compound .
  • Key Data :
    • SMILES: CC1=C(C=C(O1)CN)C(=O)OC
    • InChIKey: WZLNLXYHVWNQAY-UHFFFAOYSA-N
  • Implications : Positional isomerism may influence solubility, crystallinity, and reactivity due to altered electronic distribution across the furan ring.

Non-Methylated Analog: Methyl 5-(Aminomethyl)Furan-2-Carboxylate Hydrochloride

  • CAS : 160938-84-1
  • Molecular Formula: C₇H₉NO₃·HCl
  • Molecular Weight : ~195.6 g/mol (estimated)
  • Implications : The absence of the methyl group could increase polarity and aqueous solubility compared to the target compound.

Heterocyclic Variant: Methyl 5-Amino-1H-1,2,4-Triazole-3-Carboxylate Hydrochloride

  • CAS: Not explicitly provided (MDL: MFCD00144768)
  • Molecular Formula : C₄H₆N₄O₂·HCl
  • Molecular Weight : ~178.6 g/mol (estimated)
  • Structural Differences : Replaces the furan ring with a 1,2,4-triazole ring, introducing additional nitrogen atoms that enhance hydrogen-bonding capacity .
  • Implications : The triazole core may confer higher thermal stability and pharmacological relevance (e.g., as a ligand in metal complexes or kinase inhibitors).

Benzoate Ester Analog: Metabutoxycaine Hydrochloride

  • Molecular Formula : C₁₇H₂₈N₂O₂·HCl
  • Molecular Weight : 344.88 g/mol
  • Structural Differences: Features a benzoate ester scaffold with a diethylaminoethyl side chain, differing significantly in size and functional groups .
  • Implications : The larger aromatic system and tertiary amine group suggest applications in local anesthetics, contrasting with the smaller, heterocyclic target compound.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate hydrochloride 2044837-22-9 C₈H₁₁NO₃·HCl 205.64 3-methyl furan, 2-carboxylate
Methyl 5-(aminomethyl)-2-methylfuran-3-carboxylate hydrochloride Not available C₈H₁₁NO₃·HCl 205.64 2-methyl furan, 3-carboxylate
Methyl 5-(aminomethyl)furan-2-carboxylate hydrochloride 160938-84-1 C₇H₉NO₃·HCl ~195.6 Non-methylated furan
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate hydrochloride Not available C₄H₆N₄O₂·HCl ~178.6 Triazole core
Metabutoxycaine hydrochloride Not available C₁₇H₂₈N₂O₂·HCl 344.88 Benzoate ester, diethylaminoethyl

Research Implications and Limitations

  • Structural Isomerism : The positional isomer (2-methyl vs. 3-methyl) may lead to divergent pharmacokinetic profiles, necessitating further studies on bioavailability and metabolic stability .
  • Heterocyclic vs. Benzoate Systems : Triazole and benzoate derivatives highlight the trade-off between molecular complexity and functional versatility in drug design .
  • Data Gaps: Limited information on solubility, stability, and toxicity of these compounds in the provided literature underscores the need for experimental characterization.

Biological Activity

Methyl 5-(aminomethyl)-3-methylfuran-2-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including anticancer and antibacterial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound contains a furan ring with an aminomethyl substitution at position 5 and a carboxylate group esterified with a methyl group. The molecular formula is C10H13N1O3ClC_{10}H_{13}N_{1}O_{3}Cl, with a molecular weight of approximately 191.61 g/mol. This structure contributes to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines:

  • HeLa Cells : Exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
  • HepG2 Cells : Similar cytotoxic effects were observed, suggesting potential applications in liver cancer treatment.

The following table summarizes the anticancer activity of this compound:

Cell LineIC50 Value (µg/mL)Reference
HeLa62.37
HepG2Not specified
VeroNot specified

Antibacterial Activity

This compound has also demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

  • Staphylococcus aureus : MIC of 250 µg/mL.
  • Escherichia coli : MIC values were also evaluated but not specified in current literature.

The following table presents the antibacterial activity findings:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus250
Escherichia coliNot specified
Bacillus subtilisNot specified
Bacillus cereusNot specified

The biological activity of this compound is thought to be linked to its ability to interact with biological molecules, including enzymes and receptors. Interaction studies have indicated that this compound may bind effectively to specific targets, influencing its pharmacodynamics and pharmacokinetics.

Case Studies

  • Cytotoxicity Study : A study conducted on various cell lines demonstrated that derivatives of this compound showed promising results in inhibiting cell proliferation, particularly in the HeLa cell line, with an IC50 value of 62.37 µg/mL .
  • Antibacterial Efficacy : Research on the antibacterial properties revealed that this compound exhibits significant inhibitory effects against pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Q & A

Basic Research Question

  • PPE : Nitrile gloves, lab coat, and goggles (aminomethyl groups can cause irritation ).
  • Ventilation : Use fume hoods during weighing to avoid inhalation of hydrochloride dust.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before aqueous disposal .

How can discrepancies in reported melting points or spectral data be analytically resolved?

Advanced Research Question
Contradictions in melting points (e.g., 183–185°C vs. 178–180°C) may arise from polymorphic forms or residual solvents. Techniques:

  • DSC : Identify polymorphs via endothermic peaks.
  • TGA : Detect solvent residues (>1% weight loss below 100°C invalidates purity claims ).
  • PXRD : Compare diffraction patterns with reference standards .

What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

Advanced Research Question
Focus on:

  • Plasma Stability : Half-life <30 minutes in rodent plasma (esterase-mediated hydrolysis) .
  • Caco-2 Permeability : Apparent permeability (Papp) <1 × 10⁻⁶ cm/s, indicating poor oral absorption. Prodrug strategies (e.g., replacing methyl ester with pivaloyloxymethyl) improve bioavailability .

How can researchers address low reproducibility in synthetic batches?

Advanced Research Question
Batch variability often stems from inconsistent HCl salt formation. Solutions:

  • Monitor pH during salt precipitation (target pH 4–5).
  • Use Karl Fischer titration to ensure residual water <0.5% in final product .

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